molecular formula C12H22O3 B3241505 3-Hydroxy-6-dodecenoic acid CAS No. 146935-44-6

3-Hydroxy-6-dodecenoic acid

Cat. No.: B3241505
CAS No.: 146935-44-6
M. Wt: 214.3 g/mol
InChI Key: PCZWZQDPYMZGMC-VOTSOKGWSA-N
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Description

3-Hydroxy-6-dodecenoic acid is an organic compound with the molecular formula C12H22O3. It is a hydroxy fatty acid characterized by the presence of a hydroxyl group at the third carbon and a double bond between the sixth and seventh carbons in the dodecenoic acid chain.

Mechanism of Action

Target of Action

3-Hydroxy-6-dodecenoic acid is primarily targeted against fungal species , particularly those belonging to the Aspergillus genus . These fungi are known to cause food spoilage and produce harmful mycotoxins .

Mode of Action

The compound is produced by certain strains of Lactobacillus, a type of lactic acid bacteria . It acts as an antifungal metabolite , inhibiting the growth of fungi .

Biochemical Pathways

This compound is generated from 3-hydroxy-fatty acyl ACPs through a process involving desaturase and thioesterase action . This compound is part of a larger group of metabolites that contribute to the antifungal potential of Lactobacillus .

Pharmacokinetics

Given its role as a natural food preservative, it is likely that the compound exhibits good stability and bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of fungal growth . This leads to a decrease in food spoilage and a reduction in the presence of harmful mycotoxins . The compound’s antimicrobial efficacy results from cell aggregation due to severe damage to the surface of vegetative cells and is enhanced in the presence of lactic and acetic acids .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its production by Lactobacillus is likely influenced by the nutrient availability in the environment . Furthermore, the compound’s stability and efficacy as a food preservative suggest that it is resistant to changes in temperature and pH, common environmental factors in food storage .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-6-dodecenoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Reduction: The double bond can be reduced to form 3-hydroxy-dodecanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.

Major Products:

    Oxidation: 3-Keto-6-dodecenoic acid.

    Reduction: 3-Hydroxy-dodecanoic acid.

    Substitution: 3-Chloro-6-dodecenoic acid.

Comparison with Similar Compounds

  • 3-Hydroxydecanoic acid
  • 3-Hydroxy-5-cis-dodecenoic acid
  • 3-Hydroxytetradecanoic acid

Comparison: 3-Hydroxy-6-dodecenoic acid is unique due to its specific structure, which includes a hydroxyl group at the third carbon and a double bond between the sixth and seventh carbons. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, 3-Hydroxydecanoic acid lacks the double bond, which affects its reactivity and biological activity .

Properties

IUPAC Name

(E)-3-hydroxydodec-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h6-7,11,13H,2-5,8-10H2,1H3,(H,14,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZWZQDPYMZGMC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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